molecular formula C12H8ClNO6 B2534526 5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid CAS No. 374909-37-2

5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid

Cat. No.: B2534526
CAS No.: 374909-37-2
M. Wt: 297.65
InChI Key: QEYBYUDBRCVEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C12H8ClNO6 It is a furan derivative, characterized by the presence of a furan ring substituted with a chloronitrophenoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid typically involves the reaction of 4-chloro-2-nitrophenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aminophenoxy derivatives, substituted furan carboxylic acids, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloronitrophenoxy group can also participate in electrophilic and nucleophilic interactions, affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

    5-((2-Chloro-4-nitrophenoxy)methyl)furan-2-carboxylic acid: Similar structure but with different positions of the chloro and nitro groups.

    5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Similar structure but with a methyl group instead of a chloro group.

Uniqueness

The uniqueness of 5-((4-Chloro-2-nitrophenoxy)methyl)furan-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO6/c13-7-1-3-10(9(5-7)14(17)18)19-6-8-2-4-11(20-8)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYBYUDBRCVEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.